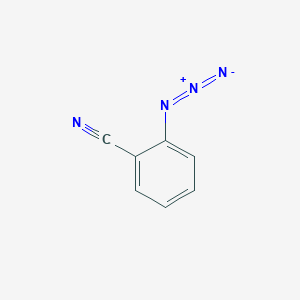

2-Azidobenzonitrile

Description

2-Azidobenzonitrile is an aromatic compound featuring an azide (-N₃) group and a nitrile (-CN) group at the ortho positions on a benzene ring. It serves as a versatile precursor in organic synthesis, particularly in click chemistry and heterocycle formation. Its synthesis is highly efficient, achieving yields up to 99% under optimized conditions, as demonstrated by NMR characterization (Chloroform-d, δ 141.2–116.2 ppm for ¹³C{¹H}) . The compound’s reactivity is influenced by the electron-withdrawing nitrile group, which stabilizes intermediates and directs regioselective cyclization, enabling high-yield transformations into triazoles and other heterocycles .

Properties

IUPAC Name |

2-azidobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-5-6-3-1-2-4-7(6)10-11-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFPTNJYJWFZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398593 | |

| Record name | 2-azidobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31656-77-6 | |

| Record name | NSC125603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-azidobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azidobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

C6H4BrCN+NaN3→C6H4N3CN+NaBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Azidobenzonitrile undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Cycloaddition: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).

Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Cycloaddition: Copper(I) iodide (CuI) as a catalyst in a mixture of water and tert-butanol.

Substitution: Various nucleophiles such as amines or thiols in polar solvents.

Major Products:

Reduction: 2-Aminobenzonitrile.

Cycloaddition: 1,2,3-Triazole derivatives.

Substitution: Corresponding substituted benzonitrile derivatives.

Scientific Research Applications

2-Azidobenzonitrile has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, including triazoles and tetrazoles.

Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-azidobenzonitrile primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to label and modify biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Reactivity in Cyclization Reactions

2-Azidobenzonitrile exhibits distinct reactivity compared to other azide derivatives. For instance:

- Reaction with α-ketophosphorane : this compound undergoes cycloaddition to form 5-chloromethyltriazole (91% yield) at 80°C in toluene . In contrast, sodium azide fails to react with this compound under similar conditions (80°C, DMF), leaving the starting material unchanged .

- Comparison with 1-Azido-3-(trifluoromethyl)benzene (2k) : While 2k forms triazoles via azide-alkyne cycloaddition, its synthesis yield (60%) is significantly lower than that of this compound (99%) . The nitrile group in this compound likely enhances reaction efficiency by stabilizing transition states through electron withdrawal.

Table 1: Reaction Yields and Conditions

Functional Group Influence on Product Diversity

The nitrile group in this compound enables unique transformations compared to hydrazono or trifluoromethyl analogs:

- Heterocycle Synthesis: Unlike 2-arylhydrazononitriles (e.g., compounds in ), which form indoles (e.g., 5a,b) and pyrazolo[4,3-d]pyrimidines, this compound prioritizes triazole formation due to the azide group’s preference for [3+2] cycloadditions .

- Comparison with Trifluoromethyl Derivatives : The -CF₃ group in 1-Azido-3-(trifluoromethyl)benzene directs reactivity toward electrophilic aromatic substitution, whereas the -CN group in this compound facilitates nucleophilic attack and cyclization .

Biological Activity

2-Azidobenzonitrile is an aromatic compound with the molecular formula C7H6N4. It has garnered attention due to its potential biological activities, particularly in medicinal chemistry and as a building block for various pharmaceuticals. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an azide group (-N₃) and a nitrile group (-C≡N) attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-bromobenzonitrile with sodium azide in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, leading to the formation of the azide compound.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study assessed its efficacy against various bacterial strains using the disc diffusion method. The results showed that it had significant activity against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral activity. It was tested against several viral strains, demonstrating effectiveness in inhibiting viral replication. This activity is attributed to its ability to interfere with viral entry or replication processes.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, preliminary studies suggest that it may function through:

- Inhibition of enzyme activity : The azide group can interact with key enzymes in microbial cells, disrupting their function.

- Disruption of membrane integrity : The compound may affect the cell membranes of bacteria and viruses, leading to cell lysis.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted to determine the minimum inhibitory concentration (MIC) of this compound against various pathogens. The MIC values ranged from 15 to 30 µg/mL for different bacterial strains, indicating strong antimicrobial potential.

Microorganism MIC (µg/mL) Escherichia coli 20 Staphylococcus aureus 15 Pseudomonas aeruginosa 30 - Antiviral Activity Assessment : In vitro studies showed that this compound could reduce viral load in infected cell cultures by up to 70% compared to untreated controls. This highlights its potential as an antiviral agent.

- Toxicity Studies : Toxicological assessments revealed that at therapeutic concentrations, this compound exhibited low cytotoxicity towards mammalian cells, making it a promising candidate for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.